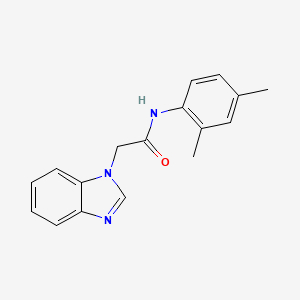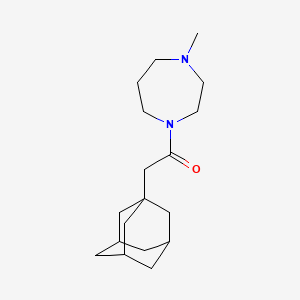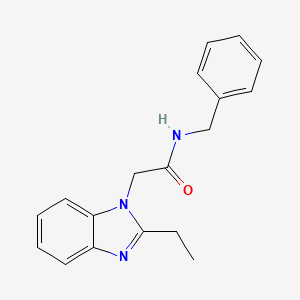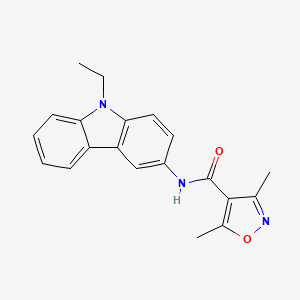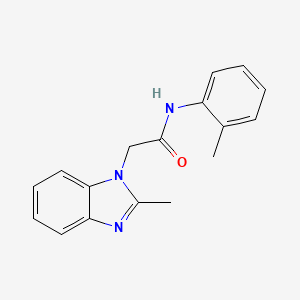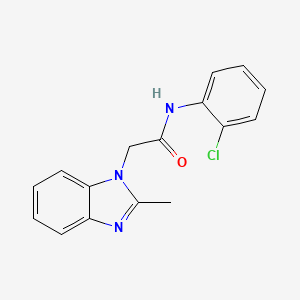
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide, also known as CX6, is a novel compound that has gained significant attention in the field of medicinal chemistry. CX6 belongs to the family of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been found to exhibit low toxicity in vitro and in vivo. In animal studies, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit tumor growth without causing significant toxicity. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to exhibit anti-inflammatory activity in vitro and in vivo. In addition, N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide is its low solubility in aqueous solutions, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research and development of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. Another area of focus could be the evaluation of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide in combination with other anticancer agents to determine its potential for synergistic effects. In addition, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the efficacy and safety of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide in animal models of cancer.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide involves the reaction of 2-methylbenzimidazole-1-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide. The yield of this reaction is reported to be around 70%.
Scientific Research Applications
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. In vitro studies have shown that N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide has also been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antifungal activity against Candida albicans.
properties
IUPAC Name |
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-17-14-9-5-6-10-15(14)19(12)11-16(20)18-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZHVHICGVGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-methylbenzimidazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)


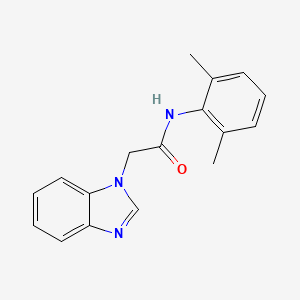
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
